molecular formula C12H15NO B6171617 [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine CAS No. 1354631-79-0

[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine

Cat. No.: B6171617
CAS No.: 1354631-79-0
M. Wt: 189.25 g/mol
InChI Key: QLAAURQYEAEHBO-UHFFFAOYSA-N
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Description

1-(1-benzofuran-6-yl)propan-2-ylamine: This compound is known for its structural similarity to neurotransmitters like dopamine and serotonin, which has led to studies exploring its potential as a neurotransmitter agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-6-yl)propan-2-ylamine typically involves the reaction of benzofuran derivatives with appropriate alkylating agents. One common method includes the alkylation of benzofuran with 2-bromopropane followed by reductive amination with methylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: In chemistry, 1-(1-benzofuran-6-yl)propan-2-ylamine is used as a model compound to study the behavior of benzofuran derivatives in various chemical reactions. Its structural properties make it a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, this compound has been studied for its potential to act as a neurotransmitter agonist. It has shown properties similar to those of dopamine and serotonin, making it a candidate for research into neurological functions and disorders.

Medicine: In medicine, 1-(1-benzofuran-6-yl)propan-2-ylamine is being explored for its potential therapeutic applications. Studies have investigated its use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its ability to modulate neurotransmitter levels.

Industry: Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-6-yl)propan-2-ylamine involves its interaction with serotonin and dopamine receptors in the brain. By binding to these receptors, the compound increases the activity of these neurotransmitters, leading to changes in mood, cognition, and behavior. This binding is thought to enhance neurotransmitter release and inhibit reuptake, resulting in elevated levels of serotonin and dopamine in the brain.

Comparison with Similar Compounds

    6-(2-aminopropyl)benzofuran:

    1-(1-benzofuran-6-yl)-N-Methylpropan-2-aMine: A closely related compound with similar chemical and biological properties.

Uniqueness: What sets 1-(1-benzofuran-6-yl)propan-2-ylamine apart is its specific structural configuration, which allows it to interact uniquely with neurotransmitter receptors. This unique interaction profile makes it a valuable compound for studying the effects of neurotransmitter modulation and developing potential therapeutic agents.

Properties

CAS No.

1354631-79-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-benzofuran-6-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10/h3-6,8-9,13H,7H2,1-2H3

InChI Key

QLAAURQYEAEHBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CO2)NC

Purity

95

Origin of Product

United States

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